![molecular formula C16H18FN5OS B2957332 5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-19-3](/img/structure/B2957332.png)

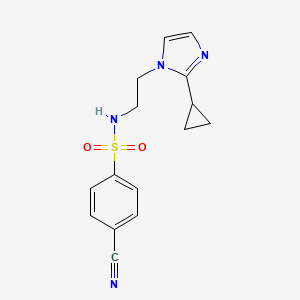

5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

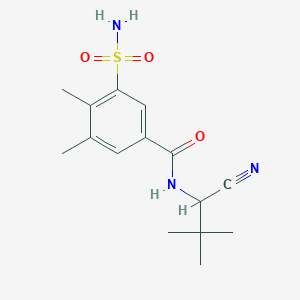

5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C16H18FN5OS and its molecular weight is 347.41. The purity is usually 95%.

BenchChem offers high-quality 5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Apoptosis Induction in Cancer Therapy

This compound has been shown to induce apoptosis in human colon cancer cells. It triggers the externalization of Annexin V-targeted phosphatidylserine residues, indicating the onset of apoptosis. The compound also activates caspases and cleaves poly (ADP-ribose) polymerase-1 (PARP-1), leading to both caspase-dependent and -independent cell death .

Mitochondrial Dysfunction

The compound causes mitochondrial damage, resulting in the release of cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G (Endo G). This leads to the disruption of mitochondrial function, which is a crucial step in the apoptosis pathway .

Endoplasmic Reticulum Stress

By inducing endoplasmic reticulum stress, the compound contributes to the activation of apoptotic signaling pathways. This stress can lead to the unfolded protein response, which plays a significant role in the death of cancer cells .

IKKβ Inhibition

The compound has potent, selective, and metabolically stable IKKβ inhibitory activities. Inhibition of IKKβ is important because it plays a role in the NF-κB pathway, which is involved in cell survival and proliferation. Thus, its inhibition can suppress the growth of cancer cells .

Anti-Breast Cancer Activity

Molecular docking studies suggest that derivatives of this compound have a binding affinity to the human estrogen alpha receptor (ERα) close to that of 4-OHT, a native ligand. This implies potential anti-breast cancer activity, as ERα is a target for breast cancer therapeutics .

Hepatic Cancer Treatment

Some studies have reported that derivatives of this compound exhibit anti-cancer activity against hepatic cancer cell lines. This suggests a potential application in the treatment of liver cancer .

Mechanism of Action

Target of Action

The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The compound also contains a thiazolo[3,2-b][1,2,4]triazol ring, which is a heterocyclic compound that is often found in various bioactive compounds.

Biochemical Pathways

Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Many compounds with similar structures have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. As mentioned, compounds with similar structures have been found to have a wide range of biological activities .

properties

IUPAC Name |

5-[(4-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5OS/c1-20-6-8-21(9-7-20)13(11-2-4-12(17)5-3-11)14-15(23)22-16(24-14)18-10-19-22/h2-5,10,13,23H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPHJINAYRNBLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid](/img/structure/B2957249.png)

![7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

![2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2957253.png)

![(2-Methylquinolin-8-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2957256.png)

![8-ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2957262.png)

![4-bromo-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide](/img/structure/B2957265.png)

![1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2957271.png)

![[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2957272.png)